Lipophilicity Advantage: Higher logP (2.163) Compared to 3-(2-Chlorophenoxy)pyrrolidine (logP 2.003)
1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol exhibits a calculated logP of 2.163 [1]. In a cross-study comparison with a closely related analog, 3-(2-chlorophenoxy)pyrrolidine hydrochloride, the target compound demonstrates a higher logP by 0.16 units . This quantitative difference in lipophilicity is critical for medicinal chemists optimizing compounds for passive membrane permeability and target engagement. The higher logP suggests potentially improved blood-brain barrier penetration or cellular uptake compared to the less lipophilic analog [2].
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.163 |
| Comparator Or Baseline | 3-(2-chlorophenoxy)pyrrolidine hydrochloride: logP = 2.003 |
| Quantified Difference | ΔlogP = +0.16 |
| Conditions | In silico prediction (computational model) |
Why This Matters
This specific lipophilicity profile is a critical design parameter in drug discovery, directly influencing a compound's ADME properties and overall developability.
- [1] Chembase.cn. 1-[2-(2-chlorophenoxy)ethyl]pyrrolidin-3-ol. Product Information (EN300-109394). logP: 2.163. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
